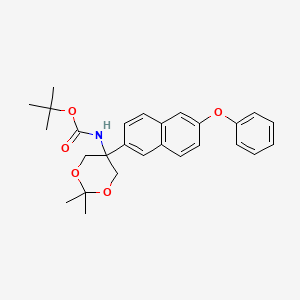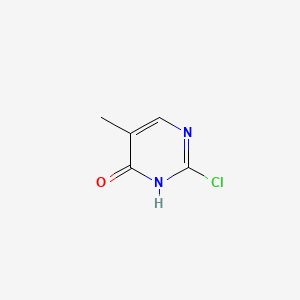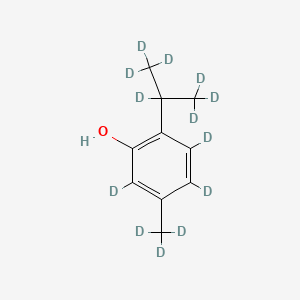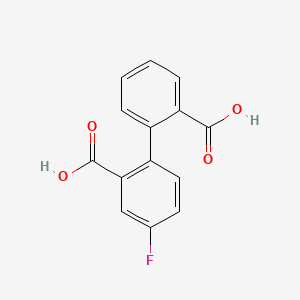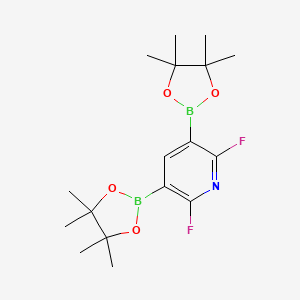
5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole is a chemical compound with the molecular formula C9H16BrNSSi. It is a thiazole derivative that features a bromine atom, a tert-butyldimethylsilyl group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole typically involves the reaction of 2-(tert-Butyldimethylsilyl)-4-methylthiazole with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the brominating agents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-(tert-Butyldimethylsilyl)-4-methylthiazole derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated thiazole derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of thiazole-based pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butyldimethylsilyl)-4-methylthiazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-(tert-Butyldimethylsilyl)thiazole: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
4-Methylthiazole: Lacks both the bromine atom and the tert-butyldimethylsilyl group, resulting in different reactivity and applications.
Uniqueness
5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole is unique due to the presence of both the bromine atom and the tert-butyldimethylsilyl group, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications.
Propriétés
IUPAC Name |
(5-bromo-4-methyl-1,3-thiazol-2-yl)-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNSSi/c1-7-8(11)13-9(12-7)14(5,6)10(2,3)4/h1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPKSMLIGSKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)[Si](C)(C)C(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNSSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676661 |
Source


|
| Record name | 5-Bromo-2-[tert-butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245782-59-5 |
Source


|
| Record name | 5-Bromo-2-[tert-butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
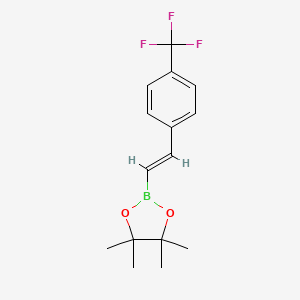
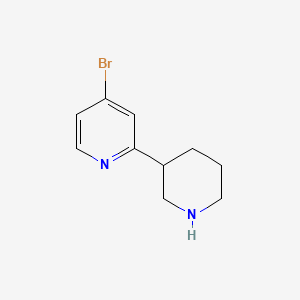
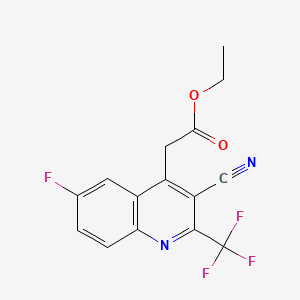
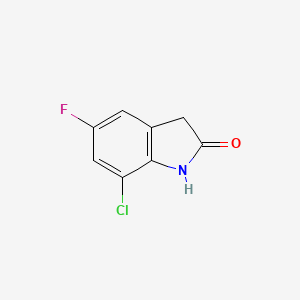
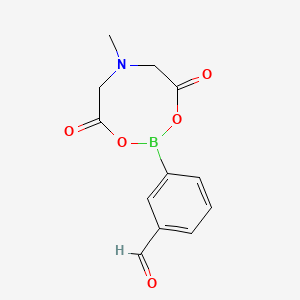
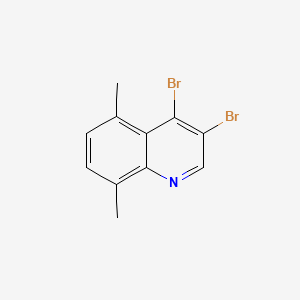
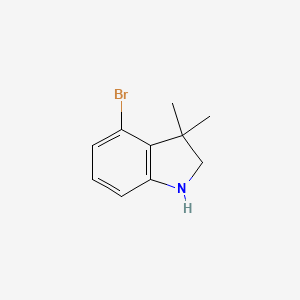
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)
![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)
